Cas no 10396-80-2 (2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one)

10396-80-2 structure
Nome del prodotto:2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Cyclohexadien-1-one,2,6-bis(1,1-dimethylethyl)-4-hydroxy-4-methyl-
- 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
- 2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE 0.98
- 2,6-ditert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,5-(DIMETHOXY-D6)-4-(PROPYLSULFANYL)PHENETHYLAMINE HYDROCHLORIDE
- 2,5-Cyclohexadien-1-one,2,6-di-tert-butyl-4-hydroxy-4-methyl
- 2,6-di(t-Butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
- 2,6-Di-t-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone
- 2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-c
- 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexadienone
- 2,6-di-tert-butyl-4-methyl-p-quinol
- BHT-OH
- J-001078
- BRN 2050856
- UNII-RCK267MPS5
- RCK267MPS5
- 2,6-di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadiene-1-one
- 4-08-00-00142 (Beilstein Handbook Reference)
- 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
- SCHEMBL7213737
- AT10109
- Q27288051
- MFCD01734499
- C15H24O2
- 2,5-cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-hydroxy-4-methyl-
- NS00010300
- InChI=1/C15H24O2/c1-13(2,3)10-8-15(7,17)9-11(12(10)16)14(4,5)6/h8-9,17H,1-7H3
- 10396-80-2
- 2,5-Cyclohexadien-1-one, 2,6-di-tert-butyl-4-hydroxy-4-methyl-
- 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone
- 4-methyl-4-hydroxy-2,6-di-t-butylcyclohexa-2,5-diene-1-one
- EN300-6503846
- CS-0440337
- DQBHJILNHNRDTM-UHFFFAOYSA-
- DTXSID10146165
- AB09882
- 4-HYDROXY-4-METHYL-2,6-DI-TERT-BUTYL-2,5-CYCLOHEXADIENONE
- BS-25552
- 2,6-DI-TERT-BUTYL-4-HYDROXY-4-METHYLCYCLOHEXA-2,5-DIENONE
-
- MDL: MFCD01734499
- Inchi: InChI=1S/C15H24O2/c1-13(2,3)10-8-15(7,17)9-11(12(10)16)14(4,5)6/h8-9,17H,1-7H3
- Chiave InChI: DQBHJILNHNRDTM-UHFFFAOYSA-N
- Sorrisi: CC(C)(C)C1=CC(C)(C=C(C1=O)C(C)(C)C)O
Proprietà calcolate
- Massa esatta: 236.17800
- Massa monoisotopica: 236.177630004g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 364
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 37.3Ų
- XLogP3: 3.5
Proprietà sperimentali
- Densità: 1.0±0.1 g/cm3
- Punto di fusione: 108-112°C
- Punto di ebollizione: 339.3±42.0 °C at 760 mmHg
- Punto di infiammabilità: 144.4±20.5 °C
- Solubilità: Chloroform (Slightly), Ethyl Acetate (Slightly)
- PSA: 37.30000
- LogP: 3.26510
- Pressione di vapore: 0.0±1.7 mmHg at 25°C
2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one Dati doganali
- CODICE SA:2914400090
- Dati doganali:
Codice doganale cinese:
2914400090Panoramica:
2914400090 Altri alcoli chetonici e aldeidi chetonici. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914400090 altri chetoni-alcoli e chetoni-aldeide. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | M4609453-250mg |
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dienone |
10396-80-2 | 95% | 250mg |
RMB 2240.00 | 2025-02-21 | |
Chemenu | CM344836-1g |
2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one |
10396-80-2 | 95%+ | 1g |
$658 | 2022-06-14 | |
Chemenu | CM344836-250mg |
2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one |
10396-80-2 | 95%+ | 250mg |
$200 | 2022-06-14 | |
eNovation Chemicals LLC | D770154-50mg |
2,5-Cyclohexadien-1-one,2,6-bis(1,1-dimethylethyl)-4-hydroxy-4-methyl- |
10396-80-2 | 95% | 50mg |
$190 | 2024-06-07 | |
eNovation Chemicals LLC | D770154-1g |
2,5-Cyclohexadien-1-one,2,6-bis(1,1-dimethylethyl)-4-hydroxy-4-methyl- |
10396-80-2 | 95% | 1g |
$1045 | 2023-05-17 | |
Apollo Scientific | OR918812-250mg |
2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one |
10396-80-2 | 95% | 250mg |
£143.00 | 2025-02-20 | |
Frontier Specialty Chemicals | D10102-500 mg |
2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one |
10396-80-2 | 500mg |
$ 208.00 | 2022-11-04 | ||
Enamine | EN300-6503846-0.1g |
2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one |
10396-80-2 | 95% | 0.1g |
$124.0 | 2023-05-31 | |
Enamine | EN300-6503846-0.25g |
2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one |
10396-80-2 | 95% | 0.25g |
$176.0 | 2023-05-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-266178A-500 mg |
2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one, |
10396-80-2 | ≥98% | 500MG |
¥5,039.00 | 2023-07-11 |
2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one Letteratura correlata
-
Gang Cao,Hao Cai,Xiaodong Cong,Xiao Liu,Xiaoqing Ma,Yajing Lou,Kunming Qin,Baochang Cai Analyst 2012 137 3828
10396-80-2 (2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one) Prodotti correlati
- 1216436-29-1(N2,N4-bis(2,3-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride)
- 67673-39-6(a-D-Galactopyranosyl bromide, 2-azido-2-deoxy-, 3,4,6- triacetate)
- 923065-50-3(4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide)
- 156571-69-6(N-methoxy-N-methyl-1H-indole-2-carboxamide)
- 2034441-38-6(N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-methoxy-2-methyl-2H-indazole-6-carboxamide)
- 511295-08-2(Boronic acid, (3-chloro-5-formyl-2-methoxyphenyl)-)
- 2171299-16-2(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholin-3-yl}acetic acid)
- 1005302-63-5(N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide)
- 2569549-78-4(5-Acetyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid)
- 33350-74-2(1-nitro-4-(1-phenylethyl)benzene)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:10396-80-2)2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one

Purezza:99%/99%
Quantità:1g/250mg
Prezzo ($):986.0/395.0